7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
The compound “7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl group, a pyrido[1,2-a]pyrimidin-4-one group, and a chlorobenzyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated from various spectroscopic techniques such as FTIR, 1H, and 13C NMR, and mass spectra . For instance, FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm−1 . 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve nucleophilic aromatic substitution reactions and the formation of Schiff bases . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors such as the length of the carbon-chain linker and the electronic properties of the compounds .Scientific Research Applications
Synthesis Methods and Chemical Transformations
The synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates a key chemical transformation relevant to the mentioned compound, showcasing the application of palladium catalysis and cyclization reactions. This method highlights the versatility of quinazolinone derivatives in chemical synthesis, providing a foundational approach for generating compounds with potential biological activity (Li et al., 2013).
Antimicrobial Activity
Compounds structurally related to 7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine have shown to exhibit antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents, providing a basis for further research into their mechanism of action and therapeutic potential (El-Gazzar et al., 2008).
Potential in Anti-inflammatory and Analgesic Applications
Derivatives of the mentioned compound, including pyrazole moieties conjugated with heterocyclic derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research avenue explores the therapeutic potential of these compounds, indicating their relevance in developing new treatments for inflammation and pain management (Fahmy et al., 2012).
Properties
IUPAC Name |
7-chloro-2-[[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N5OS/c25-16-7-5-15(6-8-16)12-27-23-19-3-1-2-4-20(19)29-24(30-23)33-14-18-11-22(32)31-13-17(26)9-10-21(31)28-18/h1-11,13H,12,14H2,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFSHZSJKYDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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